(Azetidin-3-ylmethyl)(propan-2-yl)amine
Description
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-(azetidin-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-5-7-3-8-4-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
FUTBUSZZZDEAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with amines sharing structural motifs such as heterocyclic rings, alkylamine substituents, or analogous steric profiles.
Structural and Functional Analogues
Table 1: Key Structural and Molecular Features of Comparable Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications/Properties |
|---|---|---|---|---|
| (Azetidin-3-ylmethyl)(propan-2-yl)amine | C₈H₁₈N₂ | 142.24 | Azetidine ring (4-membered), isopropylamine | High ring strain; potential CNS activity |
| Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine () | C₁₀H₂₂N₂ | 170.30 | Piperidine ring (6-membered), isopropylamine | Enhanced conformational flexibility |
| (2-Phenylethyl)(propan-2-yl)amine () | C₁₁H₁₇N | 163.26 | Aromatic phenethyl group, isopropylamine | Likely interactions with monoamine receptors |
| 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine () | C₇H₁₃N₃ | 139.20 | Pyrazole ring (5-membered), isopropylamine | Heterocyclic bioactivity (e.g., enzyme inhibition) |
| MiPT (2-(1H-Indol-3-yl)ethyl(propan-2-yl)amine) () | C₁₄H₂₀N₂ | 216.33 | Indole core, isopropylamine | Psychoactive tryptamine analog () |
Key Comparative Analysis
Ring Size and Strain
- Azetidine (4-membered ring) : The azetidine ring in the target compound introduces significant ring strain (~27 kcal/mol), which enhances reactivity and may favor interactions with biological targets requiring rigid, compact structures .
- Pyrazole (5-membered ring): The aromatic pyrazole in 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine () offers planar rigidity and hydrogen-bonding capabilities, differing from azetidine’s non-aromatic strain.
Substituent Effects
- Isopropylamine Group : Common to all compounds, this group increases lipophilicity, enhancing blood-brain barrier penetration (e.g., MiPT’s CNS activity in ).
- Aromatic vs. Alicyclic Moieties : The phenethyl group in (2-phenylethyl)(propan-2-yl)amine () and indole in MiPT enable π-π stacking with receptors, while azetidine’s alicyclic nature may favor hydrophobic pockets.
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